molecular formula C9H16N2 B12555718 N-Butyl-1-methyl-1H-pyrrol-2-amine CAS No. 142320-75-0

N-Butyl-1-methyl-1H-pyrrol-2-amine

Cat. No.: B12555718
CAS No.: 142320-75-0
M. Wt: 152.24 g/mol
InChI Key: VJVQLTBLNJRNBT-UHFFFAOYSA-N
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Description

N-Butyl-1-methyl-1H-pyrrol-2-amine is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a butyl group and a methyl group attached to the nitrogen and carbon atoms of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-methyl-1H-pyrrol-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with butylamine and methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-1-methyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-1-methyl-1H-pyrrol-2-amine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142320-75-0

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

N-butyl-1-methylpyrrol-2-amine

InChI

InChI=1S/C9H16N2/c1-3-4-7-10-9-6-5-8-11(9)2/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

VJVQLTBLNJRNBT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CN1C

Origin of Product

United States

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